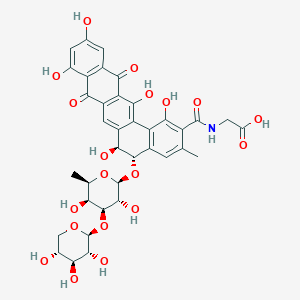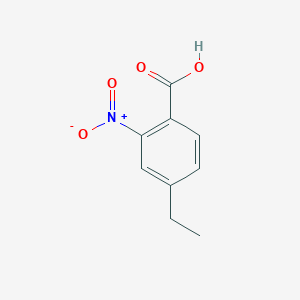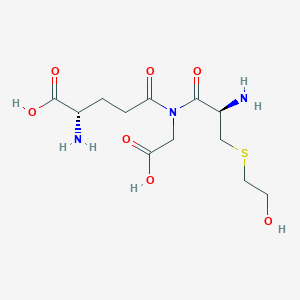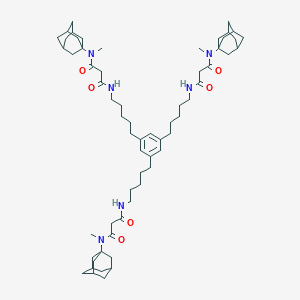
N(4)-Acetylsulfadoxine
説明
N(4)-Acetylsulfadoxine is a metabolite of sulfadoxine, a compound used in combination with pyrimethamine as an antimalarial remedy known as Suldox. The acetylation of sulfadoxine to N(4)-Acetylsulfadoxine is a metabolic process that occurs in the human body after the administration of sulfadoxine. This metabolite has been studied for its pharmacokinetic properties and its interactions with other drugs in the system .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of N(4)-Acetylsulfadoxine, they do discuss the synthesis of related compounds. For instance, the synthesis of various benzenesulfonamide derivatives has been reported, which involves the transformation of precursor molecules through chemical reactions to obtain the desired sulfonamide compounds . These synthesis methods often involve the use of base conditions and can result in high yields and purity of the final product. The synthesis process is typically confirmed and characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of N(4)-Acetylsulfadoxine and related compounds has been characterized using various techniques. For example, the crystal structure of similar sulfonamide derivatives has been determined by single crystal X-ray diffraction, revealing the spatial arrangement of atoms and the geometry of the molecule . These studies provide insights into the molecular interactions, such as hydrogen bonding and π-π interactions, that can influence the physical and chemical properties of the compounds .
Chemical Reactions Analysis
The chemical reactions involving N(4)-Acetylsulfadoxine primarily concern its role as a metabolite and its interactions with other drugs. For instance, N(4)-Acetylsulfadoxine has been shown to contribute to the interactions between sulfadimethoxine and nonsteroidal anti-inflammatory drugs in rabbits, affecting the protein binding and pharmacokinetics of the drugs . These interactions can lead to changes in the clearance and distribution volume of the drugs, indicating the significance of N(4)-Acetylsulfadoxine in drug-drug interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N(4)-Acetylsulfadoxine have been studied through various analytical techniques. High-performance liquid chromatography (HPLC) has been used to assay the concentration of N(4)-Acetylsulfadoxine in biological fluids, demonstrating its presence and quantifiable levels after the administration of sulfadoxine . The assay methods developed are sensitive and selective, with linear calibration curves and low limits of quantitation, allowing for the evaluation of the compound's pharmacokinetics . Additionally, the binding of N(4)-Acetylsulfadoxine to serum albumin has been investigated, revealing that it shares binding sites with its parent compound and affects the protein binding characteristics .
科学的研究の応用
1. Chromatographic Analysis in Medical Research
N(4)-Acetylsulfadoxine has been studied for its role in chromatographic analysis. Edstein et al. (1991) developed high-performance liquid chromatographic methods for quantifying N(4)-Acetylsulfadoxine in human plasma. This method is significant for clinical applications, allowing for precise measurement of this compound in medical research contexts (Edstein et al., 1991).
2. Pharmacokinetics in Pregnancy
The pharmacokinetic properties of N(4)-Acetylsulfadoxine have been analyzed in specific populations. Karunajeewa et al. (2009) investigated the disposition of sulfadoxine and its metabolite, N(4)-Acetylsulfadoxine, in pregnant women. They found that pregnancy significantly affects the plasma concentrations of these compounds, which has implications for dosage and efficacy in pregnant patients (Karunajeewa et al., 2009).
3. Therapeutic Potential in Neurodegenerative Diseases
Exploring the broader therapeutic applications, Tardiolo et al. (2018) reviewed the effects of N-acetylcysteine, an acetylated compound related to N(4)-Acetylsulfadoxine, in neurodegenerative diseases. Their findings indicate potential for these types of compounds in treating disorders such as Parkinson’s and Alzheimer’s (Tardiolo et al., 2018).
4. Biodegradation in Environmental Water
Environmental applications of N(4)-Acetylsulfadoxine have been investigated, particularly its biodegradation. García-Galán et al. (2012) evaluated the biodegradation of N4-acetylsulfapyridine and N4-acetylsulfamethazine, closely related to N(4)-Acetylsulfadoxine, in environmental water. This research provides insights into the environmental impact and breakdown of such compounds (García-Galán et al., 2012).
5. Liquid Chromatographic Assay in Serum and Urine
In another study, Midskov (1984) developed a high-performance liquid chromatographic assay to determine the concentration of N(4)-Acetylsulfadoxine in serum and urine. This research is crucial for understanding the metabolism and excretion of the drug in the human body, providing valuable information for both clinical and pharmacological studies (Midskov, 1984).
特性
IUPAC Name |
N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUUNCQTRDFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198231 | |
| Record name | N(4)-Acetylsulfadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-Acetylsulfadoxine | |
CAS RN |
5018-54-2 | |
| Record name | N4-Acetylsulfadoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfadoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)



